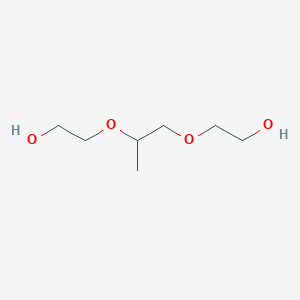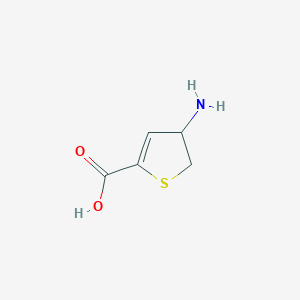![molecular formula C21H21F4NO4 B1247695 (2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)
(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
These compounds contain a benzamide moiety that is N-linked to a benzyl group
Vorbereitungsmethoden
The synthesis of (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid involves several steps. The synthetic route typically starts with the preparation of the key intermediate, which is then subjected to various reaction conditions to obtain the final product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch reactors, to ensure consistent quality and high yield. These methods often require optimization of reaction parameters to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with various biomolecules and its potential effects on biological systems .
In medicine, (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid is of interest for its potential therapeutic properties. It may be investigated for its ability to modulate specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs .
In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds .
Wirkmechanismus
The mechanism of action of (2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor delta . This interaction can modulate various cellular pathways and processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include other n-benzylbenzamides, phenylpropanoic acids, and trifluoromethylbenzenes . These compounds share some structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C21H21F4NO4 |
|---|---|
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
(2S)-2-[[3-[[[2-fluoro-4-(trifluoromethyl)benzoyl]amino]methyl]-4-methoxyphenyl]methyl]butanoic acid |
InChI |
InChI=1S/C21H21F4NO4/c1-3-13(20(28)29)8-12-4-7-18(30-2)14(9-12)11-26-19(27)16-6-5-15(10-17(16)22)21(23,24)25/h4-7,9-10,13H,3,8,11H2,1-2H3,(H,26,27)(H,28,29)/t13-/m0/s1 |
InChI-Schlüssel |
BDLLIPYDNFENMY-ZDUSSCGKSA-N |
Isomerische SMILES |
CC[C@@H](CC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |
Kanonische SMILES |
CCC(CC1=CC(=C(C=C1)OC)CNC(=O)C2=C(C=C(C=C2)C(F)(F)F)F)C(=O)O |
Synonyme |
TIPP-401 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S)-3-(4-quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B1247616.png)











